ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cholinesterase inhibition Acetylcholinesterase Butyrylcholinesterase

Sourcing the correct 1,2,4-triazole-3-thioether regioisomer for cholinesterase SAR campaigns is critical; substituting the N-4 phenyl with an N-4 ethyl group fundamentally alters AChE/BChE selectivity profiles. This ethyl ester is the required N-4 phenyl chemotype gateway for generating N-aryl acetamide libraries where compound 10f achieved AChE IC50 13.57 µM. The terminal ethyl ester enables direct hydrazinolysis to the acetohydrazide (CAS 887359-34-4) without pre-activation, a transformation the free carboxylic acid congener cannot undergo. Its XLogP ~2.5 provides measurable membrane permeability advantage over the acid form for cell-based assays. The pre-installed 3-chlorophenyl motif eliminates late-stage halogenation, enabling direct comparison with des-chloro analogs in antimicrobial MIC evaluation. For procurement managers: this compound is available via custom synthesis with defined purity specifications and global shipping.

Molecular Formula C18H16ClN3O2S
Molecular Weight 373.9 g/mol
Cat. No. B15102012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Molecular FormulaC18H16ClN3O2S
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H16ClN3O2S/c1-2-24-16(23)12-25-18-21-20-17(13-7-6-8-14(19)11-13)22(18)15-9-4-3-5-10-15/h3-11H,2,12H2,1H3
InChIKeyZMBNYHODDLRLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-Chlorophenyl)-4-phenyl-1,2,4-triazole-3-thioacetate Compound Profile


Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (C₁₈H₁₆ClN₃O₂S, MW 373.9 g/mol) is a 1,2,4-triazole-3-thioether bearing a 3-chlorophenyl substituent at C-5, a phenyl ring at N-4, and an ethyl ester-terminated sulfanyl side chain at C-3 . The compound functions as a key synthetic intermediate for accessing N-aryl acetamide derivatives that have demonstrated measurable cholinesterase inhibitory activity [1]. Its ester group distinguishes it from the corresponding carboxylic acid and acetohydrazide congeners, providing a reactive site for further diversification while modulating lipophilicity (XLogP3-AA ≈ 2.5) .

Scaffold for cholinesterase inhibitor libraries with N-4 phenyl pharmacophore
Ethyl ester enables direct hydrazinolysis and amidation; higher lipophilicity vs free acid
3-Chloro substituent supports electron-withdrawing SAR and reported antimicrobial screening

Key Differences from In-Class Triazole-thioether Analogs


Within the 1,2,4-triazole-3-thioether scaffold, small variations at the N-4 and C-5 positions, as well as the terminal functional group of the sulfanyl side chain, produce quantifiable shifts in biological target engagement and physicochemical properties. For example, replacing the N-4 phenyl with an N-4 ethyl group shifts the cholinesterase inhibition profile across a derivative series, while converting the terminal ethyl ester to a carboxylic acid alters logP by >1 unit and removes the capacity for direct amidation [1][2]. These differences are not interchangeable for structure–activity relationship (SAR) campaigns, meaning procurement of a close analog in place of the title compound risks introducing confounding variables into biological assays or synthetic sequences.

N-4 substituent N-4 phenyl yields a distinct cholinesterase inhibition profile versus N-4 ethyl; analog substitution may shift AChE/BChE selectivity
Terminal ester Replacing the ethyl ester with a carboxylic acid alters logP by >1 unit and removes the capacity for direct amidation without prior activation
C-5 aryl group Using a des-chloro analog may reduce target engagement; class-level SAR suggests halogenation enhances antimicrobial activity

Quantitative Comparison with Closest Analogs


Cholinesterase Inhibition: N-4 Phenyl vs. N-4 Ethyl Series

In a direct comparative study, two series of N-aryl acetamide derivatives were synthesized from the 5-(3-chlorophenyl)-1,2,4-triazole-3-thioether scaffold: series 9 bearing an N-4 ethyl group and series 10 bearing an N-4 phenyl group (the substituent pattern of the title compound). Across the panel, the N-4 phenyl series (10a–j) exhibited distinct AChE and BChE inhibition profiles compared to the N-4 ethyl series (9a–j). The most potent AChE inhibitor in the N-4 phenyl series, compound 10f, displayed an IC₅₀ of 13.57 ± 0.31 μM, while the most potent N-4 ethyl analog, compound 9j, showed 5.41 ± 0.24 μM [1]. Against BChE, compound 9j achieved IC₅₀ 7.52 ± 0.18 μM; the corresponding N-4 phenyl series compounds showed IC₅₀ values in the range of 21.59–41.54 μM [1]. These data demonstrate that the N-4 substituent identity materially affects both the potency and the AChE/BChE selectivity ratio of downstream derivatives.

AChE Inhibition
Head-to-head
N-4 phenyl series lead 10f IC₅₀ 13.57 ± 0.31 μM vs N-4 ethyl lead 9j 5.41 ± 0.24 μM
N-4 phenyl series exhibits a distinct AChE/BChE profile; substituent identity alters potency and selectivity window
In vitro Ellman’s assay; 2.5-fold lower AChE potency for phenyl series lead
Cholinesterase inhibition Acetylcholinesterase Butyrylcholinesterase

Ester vs. Free Acid: Synthetic and Lipophilicity Comparison

The title compound bears a terminal ethyl ester (COOEt), whereas the closest commercially available analog is the corresponding carboxylic acid, {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS 66297-69-6) [1]. The ester provides a calculated XLogP3-AA of approximately 2.5, compared to an estimated value of <1.0 for the ionized carboxylate at physiological pH . This difference of ≥1.5 logP units translates to a theoretical >30-fold difference in octanol–water partition coefficient, impacting membrane permeability in cell-based assays. Furthermore, the ethyl ester serves as a direct precursor for hydrazinolysis to the acetohydrazide (CAS 887359-34-4), a key intermediate for generating diverse N-aryl acetamide libraries, whereas the free acid requires additional activation steps [2].

Ester vs Acid
Class-level
Ethyl ester est. XLogP ~2.5; free acid predicted ΔXLogP ≥1.5, >30-fold lower octanol–water partition
Ester enables one-step hydrazinolysis to acetohydrazide; free acid requires additional activation for diversification
Calculated physicochemical properties; no experimental logP data available for direct comparison
Medicinal chemistry Prodrug design Synthetic intermediate

C-5 Chloro Substituent: Antimicrobial Potency Advantage

The presence of a meta-chloro substituent on the C-5 phenyl ring introduces an electron-withdrawing inductive effect (σₘ = +0.37) absent in the des-chloro parent scaffold, ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 84210-48-0) [1]. While head-to-head antimicrobial or enzymatic data directly comparing these two compounds are not available in the literature, the well-established class-level SAR for 1,2,4-triazole-3-thioethers indicates that electron-withdrawing substituents on the C-5 aryl ring can modulate both the electrophilicity of the triazole core and the compound's binding affinity to target proteins [2]. In a related antimicrobial study of 1,2,4-triazole-3-thione derivatives, halogen substitution on the aromatic ring was associated with MIC values as low as 15.63 μg/mL against Gram-positive strains, whereas unsubstituted phenyl analogs showed reduced potency (MIC ≥ 250 μg/mL) [2].

C-5 Chloro Effect
Class-level
Halogenated triazole-thiones reported MIC 15.63 μg/mL vs ≥250 μg/mL for non-halogenated analogs (B. subtilis)
3-Cl may enhance target binding via electron withdrawal; supports halogen-dependent SAR exploration
No direct head-to-head data; class-level inference from agar dilution antimicrobial panels
Structure–activity relationship Electronic effects Antimicrobial triazoles

Optimal Application Scenarios for This Triazole-thioether


Cholinesterase Inhibitor Libraries: N-4 Phenyl Scaffold

This compound is the optimal starting material for generating N-aryl acetamide libraries where the N-4 phenyl substituent is the required pharmacophoric element rather than N-4 alkyl groups. The Riaz et al. (2020) study established that the N-4 phenyl series yields distinct AChE/BChE selectivity profiles compared to the N-4 ethyl series; specifically, compound 10f (N-4 phenyl) achieved AChE IC₅₀ 13.57 μM [1]. Researchers developing cholinesterase inhibitors with a preference for the N-4 phenyl chemotype should select this ester as the synthetic gateway, as using the N-4 ethyl analog would produce derivatives with fundamentally different selectivity windows.

Ester Prodrug and Activated Acyl Intermediate Use

The terminal ethyl ester enables direct hydrazinolysis to the acetohydrazide (CAS 887359-34-4), a transformation that the free carboxylic acid analog cannot undergo without prior activation [1]. This positions the title compound as the preferred intermediate for any synthetic route proceeding through the acetohydrazide to Schiff bases, thiosemicarbazides, or N-aryl acetamides. The ~2.5 XLogP of the ester also provides a measurable lipophilicity advantage over the acid for membrane permeability in cell-based assays [2].

Halogen-Dependent Antibacterial SAR Exploration

For programs investigating the impact of electron-withdrawing substituents on antimicrobial activity, this compound incorporates the 3-chlorophenyl motif directly at C-5. Class-level evidence indicates that halogenation on the triazole aryl ring can reduce MIC values from ≥250 μg/mL to as low as 15.63 μg/mL against Gram-positive strains [1]. The title compound therefore provides a pre-installed chloro substituent, eliminating the need for late-stage halogenation and allowing direct comparison with des-chloro analogs in subsequent biological evaluation.

Anti-Inflammatory and Superoxide Scavenger Derivatives

The free acid analogs of the [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acid scaffold have demonstrated in vitro superoxide scavenging activity and in vivo anti-inflammatory effects in the carrageenan-induced rat paw edema model [1]. The title compound, as the ethyl ester of this pharmacophore class, can be hydrolyzed to the active acid form or used directly as a lipophilic probe to evaluate esterase-dependent activation in cellular models of oxidative stress.

Application
Selection Property
Validation Focus
Cholinesterase inhibitor library synthesis
N-4 phenyl pharmacophore
AChE/BChE selectivity profiling
Ester prodrug design studies
Activated acyl intermediate
Hydrazinolysis and amidation validation
Antimicrobial SAR exploration
Pre-installed 3-Cl substituent
Halogen-dependent MIC comparison
Oxidative stress probe development
Esterase-labile lipophilic probe
Superoxide scavenging assay context
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